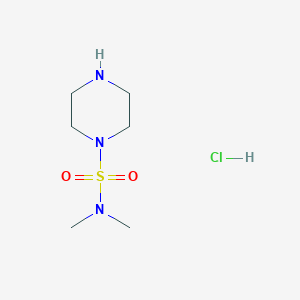

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride

Description

The study of heterocyclic compounds is a cornerstone of modern chemistry, and among them, structures incorporating both piperazine (B1678402) and sulfonamide moieties have attracted considerable scientific interest. N,N-Dimethylpiperazine-1-sulfonamide hydrochloride serves as a representative example of this structural class, valued for its specific chemical properties and reactivity in synthetic applications.

Table 1: Chemical Properties of N,N-Dimethylpiperazine-1-sulfonamide and its Hydrochloride Salt This table provides key identifying and physical data for the compound and its free base form.

| Property | This compound | N,N-Dimethylpiperazine-1-sulfonamide (Free Base) |

| CAS Number | 253176-46-4 cymitquimica.com | 98961-97-8 lab-chemicals.com |

| Molecular Formula | C6H16ClN3O2S cymitquimica.com | C6H15N3O2S lab-chemicals.comscbt.com |

| Molecular Weight | 229.73 g/mol cymitquimica.com | 193.27 g/mol lab-chemicals.comscbt.com |

| Synonyms | 1-Piperazinesulfonamide, N,N-dimethyl-, monohydrochloride cymitquimica.com | Piperazine-1-sulfonic acid dimethylamide echemi.com |

| Melting Point | Not specified | 54-56°C echemi.com |

| Boiling Point | Not specified | 141-145°C (at 2.5 Torr) echemi.com |

The combination of a sulfonamide group and a piperazine ring creates a molecular scaffold of significant interest in medicinal chemistry. ijpsr.com The broad and potent activity of piperazine has established it as one of the most important biologically active scaffolds. ijpsr.com This structural motif is present in a wide array of compounds investigated for various biological activities.

The sulfonamide group itself is a key pharmacophore. Its primary mechanism of action in early antimicrobial agents involved the inhibition of bacterial folic acid synthesis. mdpi.com Beyond this, sulfonamides are recognized for their ability to form key hydrogen bonds with biological targets, such as the flap residues of HIV-1 protease. nih.gov This has led to their incorporation into inhibitors for a range of enzymes. nih.govnih.gov

The piperazine ring is a privileged scaffold in drug discovery, found in numerous cardiovascular and other therapeutic agents. researchgate.net Its presence can improve the physicochemical properties of a molecule, such as solubility and oral bioavailability. acs.org When combined, the sulfonamide-piperazine core offers a versatile framework that researchers can modify to create libraries of compounds for screening. researchgate.net Derivatives have been synthesized and investigated for a multitude of potential applications, including as dipeptidyl peptidase-IV (DPP-IV) inhibitors, antimicrobial agents, antifungal agents, and enzyme inhibitors targeting acetylcholinesterase and butyrylcholinesterase. nih.govnih.govresearchgate.net The synthesis of hybrid molecules containing these two moieties is considered a promising avenue in pharmaceutical development. mdpi.com

The interest in piperazine and its derivatives for research purposes grew significantly following the discovery of their utility as antiparasitic agents. google.com This spurred broad investigations into the synthesis and modification of the piperazine core. google.com The synthesis of sulfonamide derivatives of piperazine is a well-established chemical transformation, typically achieved by reacting a piperazine compound with a corresponding sulfonyl chloride in a suitable solvent system. mdpi.com

While a specific seminal publication detailing the first synthesis of this compound is not prominent in the literature, its preparation follows these standard synthetic principles. The likely synthetic route involves the reaction of piperazine with dimethylsulfamoyl chloride. chemicalbook.com

In academic and commercial literature, this compound is primarily documented as a versatile small molecule scaffold or building block. cymitquimica.com Its value lies in its bifunctional nature: the secondary amine within the piperazine ring allows for further chemical modification and elaboration, while the dimethylsulfonamide group imparts specific steric and electronic properties to the molecule. Researchers utilize it as a starting material or intermediate in multi-step synthetic campaigns aimed at producing more complex target molecules for chemical and biological investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-5-3-7-4-6-9;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJHTCIYSDJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253176-46-4 | |

| Record name | 1-Piperazinesulfonamide, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253176-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethylpiperazine-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N-Dimethylpiperazine-1-sulfonamide Hydrochloride and Related Structures

The synthesis of piperazine (B1678402) sulfonamides is well-documented, typically relying on robust and predictable reaction pathways that have become foundational in medicinal and organic chemistry.

Multi-Step Synthesis from Key Precursors

The construction of N,N-Dimethylpiperazine-1-sulfonamide and related structures is generally achieved through a multi-step sequence. A common approach begins with the piperazine core, which is then functionalized. For instance, a piperazine derivative can be reacted with a sulfonyl chloride to form the desired sulfonamide bond. hilarispublisher.com This process often involves protection and deprotection steps to ensure regioselectivity, particularly if the piperazine starting material has other reactive sites.

One general synthetic route involves the reaction of a piperazine with an appropriate sulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. mdpi.com For the specific target compound, this would involve reacting N,N-dimethylsulfamoyl chloride with piperazine, or reacting 1-piperazinesulfonamide with a methylating agent. More complex analogues are often built by starting with a pre-functionalized piperazine. For example, a multi-step synthesis of bioactive piperazine sulfonamide derivatives has been reported starting from 3-amino-6-chloro pyridazine, which is converted over several steps into a complex piperazine-containing intermediate. hilarispublisher.com This intermediate is then reacted with a chosen sulfonyl chloride to yield the final product. hilarispublisher.com

Nucleophilic Substitution Reactions in Scaffold Construction

The cornerstone of N,N-Dimethylpiperazine-1-sulfonamide synthesis is the nucleophilic substitution reaction. The key bond-forming step is the attack of a secondary amine nitrogen of the piperazine ring on the electrophilic sulfur atom of a sulfonyl chloride (e.g., N,N-dimethylsulfamoyl chloride). This reaction proceeds via a classic nucleophilic acyl substitution mechanism, resulting in the formation of the stable sulfonamide linkage and the elimination of hydrogen chloride, which is neutralized by a base.

Nucleophilic substitution is also critical for building the wider scaffold of related analogues. The secondary amine of a piperazine ring can act as a potent nucleophile to displace leaving groups from other molecules. researchgate.net For example, N-alkylation of the second piperazine nitrogen can be achieved through nucleophilic substitution on alkyl halides. mdpi.com Similarly, N-arylation can be accomplished through reactions like the Buchwald-Hartwig or Ullmann-Goldberg couplings, or via nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. researchgate.netmdpi.com These reactions are fundamental in creating a diverse library of piperazine-based compounds.

Development of Novel Synthetic Routes and Catalyst Applications

In recent years, significant effort has been directed towards developing more efficient, atom-economical, and environmentally benign synthetic methods. This includes the advent of one-pot methodologies and the application of novel catalytic systems.

One-Pot Reaction Methodologies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers considerable advantages by avoiding lengthy separation and purification procedures of intermediates. While a specific one-pot synthesis for this compound is not detailed in the provided results, general methodologies for sulfonamide synthesis are highly applicable.

One such advanced method involves the synthesis of sulfonamides from unactivated carboxylic acids and amines. princeton.edu This process uses a copper catalyst and light-induced ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in the same pot with an amine to form the sulfonamide. princeton.edu Another innovative one-pot approach allows for the synthesis of sulfonamides directly from thiols. organic-chemistry.org In this method, the thiol is oxidized in situ using N-chlorosuccinimide (NCS) to generate a sulfonyl chloride, which is immediately reacted with an amine in the same vessel to yield the final sulfonamide product. organic-chemistry.orgresearchgate.net

| Method | Starting Material | Key Reagents | Description | Reference |

| Decarboxylative Halosulfonylation | Carboxylic Acid | Copper Catalyst, SO₂, Light | Converts acid to sulfonyl chloride in situ, followed by amination. | princeton.edu |

| Thiol Oxidation | Thiol | N-Chlorosuccinimide (NCS) | Oxidizes thiol to sulfonyl chloride in situ, followed by amination. | organic-chemistry.org |

Catalytic Systems in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient. Copper-catalyzed reactions have been effectively used in the one-pot synthesis of N-sulfonyl amidines, which are structurally related to sulfonamides. mdpi.com This three-component reaction involves a terminal alkyne, a sulfonyl azide, and a sulfonyl hydrazine, demonstrating the power of copper to facilitate complex bond formations. mdpi.com

Palladium catalysts are also extensively used, particularly for the derivatization of the piperazine core. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds and is widely used to synthesize N-arylpiperazines. mdpi.com This allows for the attachment of various aryl and heteroaryl groups to the piperazine nitrogen that is not part of the sulfonamide, providing a powerful tool for creating analogues. mdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of the core N,N-Dimethylpiperazine-1-sulfonamide structure is crucial for exploring structure-activity relationships in drug discovery and for creating novel chemical tools. Strategies typically focus on modifying either the sulfonyl group or the second nitrogen of the piperazine ring.

A straightforward approach involves reacting a piperazine precursor with a diverse range of sulfonyl chlorides. For example, trimetazidine, a substituted piperazine, was reacted with different sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) to produce a series of novel sulfonamide derivatives. mdpi.com This modular approach allows for systematic variation of the substituent attached to the sulfonyl group.

Alternatively, the free piperazine nitrogen can be functionalized. This site can be acylated, alkylated, or coupled with other molecules. mdpi.com A notable example is the development of new chemical derivatization reagents for analytical purposes. nih.gov In one study, a piperazine sulfonyl moiety was used as a scaffold to create a reagent, Tmt-PP, for labeling free fatty acids to enhance their detection by mass spectrometry. nih.gov This highlights how the N,N-Dimethylpiperazine-1-sulfonamide scaffold can be incorporated into larger, more complex functional molecules.

Modification of the Piperazine Ring System

The piperazine core, characterized by its two nitrogen atoms, provides opportunities for enhancing molecular diversity and tuning pharmacokinetic profiles. mdpi.com While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, recent advances have focused on the more complex C-H functionalization of the ring's carbon atoms. mdpi.comdoaj.org

The secondary amine (N-H) of a monosubstituted piperazine-1-sulfonamide (B1279506) is a primary site for modification. Standard N-alkylation reactions with alkyl halides or reductive amination with aldehydes and ketones are common methods to introduce alkyl groups. mdpi.com Furthermore, acylation with acid chlorides or coupling with carboxylic acids can furnish amide derivatives, expanding the structural diversity.

More advanced strategies target the carbon atoms of the piperazine ring. Direct C-H lithiation, particularly of N-Boc protected piperazines, allows for the introduction of various electrophiles. mdpi.com Another innovative approach involves photoredox catalysis, which enables the C-H alkylation of piperazines under mild conditions, avoiding harsh reagents. mdpi.com These methods, while not specific to this compound in the reviewed literature, represent viable pathways for modifying its piperazine core, assuming appropriate protection of the sulfonamide nitrogen.

A summary of potential reactions for modifying the piperazine ring is presented below.

| Reaction Type | Reagents & Conditions | Resulting Modification |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Adds alkyl group to the secondary nitrogen |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Adds substituted alkyl group to the secondary nitrogen |

| N-Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Adds acyl group to the secondary nitrogen |

| C-H Lithiation | s-BuLi/(-)-sparteine (B7772259), Electrophile | Functionalizes a carbon atom on the ring |

| Photoredox C-H Alkylation | Photocatalyst (e.g., Iridium-based), Radical precursor | Adds alkyl group to a carbon atom on the ring |

Functionalization of the Sulfonamide Moiety

The sulfonamide group is generally considered metabolically stable and is often installed early in a synthetic sequence. chemrxiv.org However, recent methodologies have begun to treat sulfonamides not as terminal functional groups but as versatile synthetic handles for late-stage functionalization. chemrxiv.orgnih.gov

One innovative strategy involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines. These intermediates can then react in-situ with various electrophiles to access other medicinally relevant functional groups like sulfones. chemrxiv.org Another approach uses photocatalysis to convert sulfonamides into sulfonyl radical intermediates. nih.govresearchgate.net These radicals can then be combined with a variety of alkene fragments, offering a metal-free method to create complex sulfonyl-containing molecules. nih.govresearchgate.net

While these methods provide powerful tools for modifying the sulfonamide portion of the molecule, their application to a tertiary sulfonamide like N,N-Dimethylpiperazine-1-sulfonamide would require different strategies, as the N-H proton is absent. Transformations would likely focus on the sulfonyl group itself or reactions that proceed via cleavage of one of the N-C bonds of the dimethylamino group under specific conditions.

Introduction of Heterocyclic and Aromatic Substituents

Attaching heterocyclic and aromatic groups is a cornerstone of drug design, often accomplished by targeting the piperazine nitrogen. For a precursor like a monosubstituted piperazine-1-sulfonamide, the secondary amine is an ideal nucleophile for substitution reactions on electron-deficient aromatic or heteroaromatic rings (Nucleophilic Aromatic Substitution, SNAr). mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds between the piperazine nitrogen and aryl or heteroaryl halides. mdpi.com These reactions are known for their broad substrate scope and functional group tolerance. The synthesis of various bioactive compounds has been achieved by reacting a piperazine core with different aryl or heteroaryl chlorides or bromides. hilarispublisher.comresearchgate.nettandfonline.com For example, the reaction of a piperazine derivative with a substituted benzenesulfonyl chloride is a common method to produce sulfonamide analogs. tandfonline.com

The table below outlines key coupling strategies for introducing aromatic substituents.

| Reaction Name | Substrates | Catalyst/Reagents | Result |

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Electron-deficient Aryl Halide | Base (e.g., K2CO3) | N-Arylated Piperazine |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base | N-Arylated Piperazine |

| Sulfonamide Formation | Piperazine, Arylsulfonyl Chloride | Base (e.g., Et3N) | N-Arylsulfonyl Piperazine |

Chiral Synthesis of Enantiomerically Enriched Analogues

The introduction of chirality is critical in drug development, and several strategies exist for the asymmetric synthesis of piperazine derivatives. rsc.org These methods often involve either using a chiral starting material (chiral pool synthesis), employing a chiral auxiliary, or utilizing asymmetric catalysis. rsc.orgthieme-connect.com

One approach involves the asymmetric hydrogenation of pyrazine (B50134) precursors, activated by alkyl halides, using an Iridium catalyst to yield chiral piperazines with high enantiomeric excess. acs.org Another strategy is the diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org

Furthermore, asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (-)-sparteine can create a chiral center on the piperazine ring, which can then be trapped by an electrophile. mdpi.com The synthesis of enantiopure piperazines has also been achieved via the reduction of chiral 2-oxopiperazine intermediates derived from chiral amino alcohols. rsc.org These established methodologies provide a roadmap for producing enantiomerically pure analogues of N,N-Dimethylpiperazine-1-sulfonamide. thieme-connect.com

| Asymmetric Strategy | Key Step / Reagents | Outcome |

| Asymmetric Hydrogenation | Pyrazine precursor, Ir-catalyst | Enantioenriched piperazine |

| Chiral Pool Synthesis | Cyclization of chiral amino acid derivatives | Piperazine with defined stereochemistry |

| Chiral Auxiliary | Condensation with a chiral auxiliary (e.g., (R)-(-)-phenylglycinol) | Diastereoselective formation of piperazine precursor |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | Enantioselective functionalization of a ring carbon |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within N,N-Dimethylpiperazine-1-sulfonamide hydrochloride. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The piperazine (B1678402) ring contains protons on carbons adjacent to the two nitrogen atoms, which will have different chemical shifts due to the differing electronic effects of the sulfonamide group and the protonated amine. The methyl protons of the dimethylsulfonamide group will typically appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Separate signals are anticipated for the carbons of the piperazine ring and the methyl carbons of the dimethylamino group. The position of these signals confirms the connectivity of the molecule's framework.

Expected NMR Chemical Shifts The following table outlines the expected chemical shifts based on the molecular structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Signal Multiplicity |

| Piperazine Ring Protons (adjacent to -SO₂) | ¹H | ~3.3 - 3.5 | Triplet |

| Piperazine Ring Protons (adjacent to -NH₂⁺-) | ¹H | ~3.6 - 3.8 | Triplet |

| N-Methyl Protons | ¹H | ~2.8 - 3.0 | Singlet |

| Piperazine Ring Carbons (adjacent to -SO₂) | ¹³C | ~45 - 50 | - |

| Piperazine Ring Carbons (adjacent to -NH₂⁺-) | ¹³C | ~42 - 47 | - |

| N-Methyl Carbons | ¹³C | ~37 - 40 | - |

2D NMR Techniques for Connectivity and Conformation

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the piperazine ring, confirming the neighborhood of adjacent methylene (B1212753) groups. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively link each proton signal to its directly attached carbon and to neighboring carbons, respectively. This allows for the unambiguous assignment of all signals and confirms the attachment of the dimethylsulfonamide group to one of the piperazine nitrogens.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov The technique is a method of choice for broad screening and identification of chemical structures. nih.gov For the free base form of the title compound, N,N-Dimethylpiperazine-1-sulfonamide, the exact mass can be calculated and compared to the experimentally determined value. This comparison confirms the molecular formula with a high degree of confidence.

HRMS Data for N,N-Dimethylpiperazine-1-sulfonamide (Free Base)

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₅N₃O₂S | nih.gov |

| Monoisotopic Mass | 193.08849790 Da | nih.gov |

| Theoretical [M+H]⁺ | 194.09578 m/z | uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS typically shows a prominent signal for the protonated molecule [M+H]⁺. For the free base, this would correspond to an m/z value of approximately 194.09. The presence of this ion confirms the molecular weight of the compound. cymitquimica.com Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Vibrational Spectroscopy in Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, making FTIR an invaluable tool for structural confirmation. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its key functional moieties: the sulfonyl group (SO₂), the sulfonamide linkage (S-N), the piperazine ring (C-N and C-H), and the N,N-dimethyl groups (C-N and C-H).

The sulfonyl group typically exhibits two strong, distinct stretching vibrations. Based on data from other sulfonamides, the asymmetric and symmetric SO₂ stretching bands are expected in the ranges of 1338-1334 cm⁻¹ and 1159-1155 cm⁻¹, respectively. ripublication.com The stretching vibration of the S-N bond in a related compound, 4-phenyl-piperazine-1-sulfonamide, has been observed at 857.82 cm⁻¹. researchgate.net The piperazine ring and its N,N-dimethyl substituents would contribute to complex bands in the fingerprint region, as well as C-H stretching vibrations typically found between 2800 and 3000 cm⁻¹. dergipark.org.trscispace.com

Table 1: Expected FTIR Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| C-H Stretch | Piperazine ring & N-CH₃ | 2800 - 3000 | Aliphatic C-H vibrations. dergipark.org.trscispace.com |

| N-H⁺ Stretch | Piperazinium Hydrochloride | 2400 - 2700 | Broad absorption typical for amine salts. |

| S=O Asymmetric Stretch | Sulfonyl (SO₂) | ~1335 | Observed in similar sulfonamides. ripublication.com |

| S=O Symmetric Stretch | Sulfonyl (SO₂) | ~1157 | Observed in similar sulfonamides. ripublication.com |

| C-N Stretch | Piperazine ring & N(CH₃)₂ | 1050 - 1330 | Observed in piperazine derivatives. researchgate.net |

| S-N Stretch | Sulfonamide | ~858 | Based on 4-phenyl-piperazine-1-sulfonamide. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to FTIR, as it is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be effective in characterizing the skeletal vibrations of the piperazine ring and the symmetric stretch of the sulfonyl group. Studies on piperazine itself show characteristic Raman peaks for C-H stretching (2771-2918 cm⁻¹) and C-N stretching (1049-1186 cm⁻¹). niscpr.res.in This technique is also highly useful for studying the conformational isomers of the piperazine ring, which can adopt chair or boat conformations depending on its environment. researchgate.net

Table 2: Expected Raman Shifts for this compound Note: Data is illustrative and based on studies of piperazine and its derivatives.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| C-H Stretch | Piperazine ring & N-CH₃ | 2770 - 2955 | Observed in various piperazine derivatives. scispace.comniscpr.res.in |

| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1150 - 1160 | Symmetric vibrations are typically strong in Raman. |

| Ring Breathing/Deformation | Piperazine Ring | 800 - 1200 | Complex modes characteristic of the ring structure. niscpr.res.in |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid material. These methods are essential for understanding the crystal packing, conformation, and purity of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

SCXRD analysis involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern allows for the determination of the precise atomic coordinates within the crystal lattice, providing unambiguous confirmation of the molecular structure, bond lengths, bond angles, and absolute stereochemistry.

While an SCXRD structure for this compound is not available, the data from a closely related analog, 4-Phenyl-piperazine-1-sulfonamide, illustrates the detailed information that can be obtained. researchgate.netjst.go.jp Such an analysis would confirm the chair conformation of the piperazine ring and detail the hydrogen bonding interactions involving the hydrochloride counter-ion and the sulfonamide group.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data Disclaimer: The following data is for the analogous compound 4-Phenyl-piperazine-1-sulfonamide and is presented to demonstrate the parameters obtained from an SCXRD experiment. researchgate.netjst.go.jp

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.1829(7) |

| b (Å) | 9.5485(3) |

| c (Å) | 9.7885(2) |

| β (°) | 92.2337(16) |

| Volume (ų) | 2258.55(11) |

| Z (Formula units/cell) | 8 |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

PXRD is performed on a polycrystalline or powdered sample and produces a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com It is a crucial technique for confirming the identity of a synthesized compound, assessing its phase purity, and detecting the presence of different polymorphic forms. The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), the positions and relative intensities of which are unique to its crystal structure. The formation of a new piperazine salt is typically confirmed by the appearance of new, sharp diffraction peaks that are distinct from those of the starting materials. frontiersin.org

Table 4: Representative Data Presentation for PXRD Note: This table is a conceptual representation. The 2θ values are illustrative of new peaks that might form in a piperazine salt, based on published examples. frontiersin.org

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 7.06 | 12.51 | 100 |

| 16.0 | 5.53 | 85 |

| 23.1 | 3.85 | 70 |

| 26.4 | 3.37 | 95 |

Other Advanced Analytical Techniques for Comprehensive Characterization

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.

An XPS analysis of this compound would provide a survey scan confirming the presence of all expected elements: carbon (C), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl). High-resolution scans of the C 1s, N 1s, S 2p, O 1s, and Cl 2p regions would provide detailed information about the chemical environments. For instance, the N 1s spectrum would be expected to show multiple peaks corresponding to the different nitrogen atoms: the two in the piperazine ring (one of which is protonated) and the one in the dimethylamino group. The S 2p spectrum would show a peak at a high binding energy, characteristic of a hexavalent sulfur atom in a sulfonamide group (typically >167 eV). researchgate.net

Table 5: Expected Core Level Binding Energies from XPS Note: Binding energy values are approximate and based on typical values for similar chemical environments.

| Core Level | Expected Chemical Environment | Anticipated Binding Energy (eV) |

|---|---|---|

| S 2p₃/₂ | R-SO₂-N | ~168.0 |

| Cl 2p₃/₂ | Chloride ion (Cl⁻) | ~198.0 |

| O 1s | S=O | ~532.0 |

| N 1s | -N(CH₃)₂ | ~399.5 |

| Piperazine Ring (-N-) | ~400.5 | |

| Protonated Piperazine (-N⁺H-) | ~401.5 | |

| C 1s | C-N | ~286.0 |

| Adventitious Carbon | 284.8 (Reference) |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis provides the mass percentages of these key elements. This technique typically involves the dynamic flash combustion of a small, precisely weighed sample. The combustion converts the sample into simple gaseous products: carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (or oxides which are then reduced to N₂), and sulfur to sulfur dioxide. These gases are then separated and quantified using various detection methods, such as thermal conductivity detection.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula (C₆H₁₆ClN₃O₂S). cymitquimica.com A close correlation between the experimental and theoretical values is a crucial indicator of the sample's purity. For publication in scientific journals, the measured values for C, H, N, and S are often required to be within ±0.4% of the calculated theoretical values. ubc.ca Any significant deviation can suggest the presence of impurities or residual solvents in the sample. ubc.ca

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Count in Formula | Total Mass in Formula (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 31.37% |

| Hydrogen | H | 1.01 | 16 | 16.16 | 7.03% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.43% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 18.30% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.93% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.96% |

| Total Molecular Weight | 229.77 | 100.00% |

Spectrophotometric Assays for Compound Determination

Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. The method relies on measuring the amount of light absorbed by the sample at a specific wavelength. While specific spectrophotometric assays developed exclusively for this compound are not extensively documented, methods for related piperazine and sulfonamide derivatives can be adapted for its quantification. These assays often involve a chemical reaction that produces a colored product, whose absorbance is proportional to the concentration of the analyte.

Two common approaches for related compounds include charge-transfer complexation and ion-pair formation. nih.gov

Charge-Transfer Complexation: This method involves the reaction of an electron-donating compound (like a piperazine derivative) with an electron-accepting reagent. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent that reacts with basic drugs in an acetonitrile (B52724) medium to form colored charge-transfer complexes. nih.gov The resulting solution's absorbance can be measured to determine the drug concentration.

Ion-Pair Formation: This technique is based on the interaction between a basic drug and an acidic dye. Reagents like bromophenol blue (BPB) can react with the protonated nitrogen of a basic compound in a chloroform (B151607) medium to form a stable, colored ion-pair complex. The intensity of the color, measured spectrophotometrically, corresponds to the concentration of the compound. nih.gov

Another established method for determining sulfonamides involves diazotization of a primary aromatic amine group, followed by a coupling reaction with a chromogenic agent like 8-hydroxyquinoline (B1678124) to produce a colored azo dye. nih.govresearchgate.net However, since this compound lacks a primary aromatic amine, this specific method would not be directly applicable. Instead, the assays based on the reactivity of the piperazine moiety are more suitable.

The table below summarizes the key parameters of potential spectrophotometric methods applicable to piperazine derivatives, which could be optimized for the determination of this compound. nih.gov

| Method Principle | Reagent | Solvent | Complex Type | Maximum Absorbance (λmax) |

|---|---|---|---|---|

| Charge-Transfer Complexation | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile | Charge-Transfer | 460 nm |

| Ion-Pair Formation | Bromophenol Blue (BPB) | Chloroform | Ion-Pair | 410 nm |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and molecular stability, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For sulfonamide and piperazine (B1678402) derivatives, DFT, particularly with the B3LYP functional, is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.govjddtonline.inforesearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic features of related aryl sulfonyl piperazine derivatives have been successfully investigated using the DFT/B3LYP method with a 6-31G(d,p) basis set. jddtonline.inforesearchgate.net Such calculations help in identifying the positive and negative centers of the molecule through Molecular Electrostatic Potential (MEP) analysis. For similar structures, negative potentials are often localized around the sulfamide (B24259) function, while positive potentials are found on hydrogen atoms, indicating regions prone to electrophilic and nucleophilic attack, respectively. jddtonline.inforesearchgate.net

Table 1: Representative DFT Calculation Parameters for Sulfonyl Piperazine Derivatives

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Determination of stable molecular structure |

| Electronic Properties | Gaussian 09 Software | Calculation of electronic structure and features |

| Reactivity Analysis | Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites |

This table is illustrative of typical parameters used for compounds structurally related to N,N-Dimethylpiperazine-1-sulfonamide hydrochloride.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy indicates the ability to donate electrons, while the LUMO energy represents the ability to accept electrons. edu.krd

The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a key descriptor of molecular stability. nih.govedu.krd

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govedu.krd

A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as the molecule can be more easily polarized and participate in chemical reactions. nih.gov

In studies of similar piperazine derivatives, the HOMO-LUMO energy gap is measured to explain electronic transitions within the molecule. jddtonline.inforesearchgate.net For instance, in QSAR studies of piperazine-based inhibitors, the energy of the LUMO (E_LUMO) has been identified as a significant descriptor correlated with biological activity. mdpi.com This underscores the importance of the FMO analysis in predicting the molecule's interactive potential. nih.gov

Table 2: Conceptual Interpretation of HOMO-LUMO Energy Gap

| Energy Gap | Implied Molecular Property | Characteristic |

|---|---|---|

| Large | High Stability | Low Chemical Reactivity |

| Small | Low Stability | High Chemical Reactivity |

This table provides a general interpretation of the HOMO-LUMO energy gap as applied in computational chemistry.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, from its preferred shapes to its interactions with other molecules.

The piperazine ring is a flexible six-membered ring that can adopt several conformations, with the "chair" form being the most stable and prevalent. In the crystal structure of a related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the piperazine ring was confirmed to adopt a chair conformation. nih.gov This conformation minimizes steric strain between the atoms of the ring. It is therefore highly probable that the piperazine ring in this compound also predominantly exists in a chair conformation. Computational conformational analysis can be used to map the potential energy surface of the ring, confirming the stability of the chair form over other potential conformations like the "boat" or "twist-boat."

The structure of this compound contains several sites capable of forming intermolecular interactions, particularly hydrogen bonds. The nitrogen atom in the piperazine ring (NH group) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonamide group and the second piperazine nitrogen are potential hydrogen bond acceptors.

In the crystalline state of related compounds, such as trans-2,5-dimethylpiperazine-1,4-dium salts, extensive networks of N-H···Cl hydrogen bonds have been observed, forming supramolecular structures. nih.gov Similarly, studies on sulfonamide-substituted silatranes have revealed the formation of cyclic dimers through intermolecular NH···O hydrogen bonds. mdpi.com Computational methods can predict the geometry and strength of these potential hydrogen bonds, helping to understand how molecules of this compound might interact with each other and with other molecules in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This predictive approach is valuable in drug discovery and materials science.

For a series of piperazine derivatives acting as mTORC1 inhibitors, a QSAR study successfully developed models linking molecular descriptors to their inhibitory activity (pIC₅₀). mdpi.com The study revealed that several descriptors were significantly correlated with the biological activity, including:

Electronic Descriptors: Lowest unoccupied molecular orbital energy (E_LUMO) and electrophilicity index (ω).

Structural/Physicochemical Descriptors: Molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com

These models, developed through methods like Multiple Linear Regression (MLR), demonstrate that the biological activity of piperazine compounds can be predicted from their calculated molecular properties. mdpi.com Such an approach could be applied to this compound and its analogs to predict their potential activities and guide the design of new compounds with desired properties.

Table 3: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Electronic | E_LUMO (LUMO Energy) | Related to the molecule's ability to accept electrons in interactions. |

| Electronic | Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Physicochemical | Aqueous Solubility (Log S) | Affects the bioavailability and distribution of the compound. |

| Topological | Polar Surface Area (PSA) | Correlates with passive molecular transport through membranes. |

Source: Adapted from findings on QSAR modeling of piperazine derivatives. mdpi.com

In Silico Screening and Virtual Ligand Design

The application of computational methods, such as in silico screening and virtual ligand design, has become an integral part of modern drug discovery and development. These techniques allow for the rapid assessment of large libraries of chemical compounds to identify potential drug candidates. While specific research focusing exclusively on this compound in these computational applications is not extensively documented in publicly available literature, the broader classes of sulfonamides and piperazines, to which this compound belongs, are frequently subjects of such studies.

In silico screening involves the use of computer models to predict the interaction between a small molecule and a biological target. This process can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. In contrast, ligand-based methods use the properties of known active compounds to identify others with similar characteristics.

For a compound like this compound, its structural features—a sulfonamide group and a piperazine ring—make it a candidate for investigation against various biological targets. Sulfonamides are known to interact with enzymes like carbonic anhydrases, while the piperazine moiety is a common scaffold in many centrally active agents.

Virtual ligand design, another facet of computational chemistry, involves the modification of a known ligand or the de novo design of a new molecule to improve its binding affinity and selectivity for a target. The structural information of this compound could serve as a starting point for designing new derivatives with potentially enhanced biological activity. Computational tools can predict how modifications to the N,N-dimethyl or piperazine portions of the molecule would affect its interaction with a specific protein binding site.

Research on related piperazine-sulfonyl derivatives has demonstrated the utility of these in silico approaches. For instance, studies have involved the synthesis and in silico analysis of piperazine-citral sulfonyl derivatives, where computational methods were used to evaluate their physicochemical properties, drug-likeness, and potential biological applications. nih.govresearchgate.net In such studies, molecular docking is often employed to predict the binding affinity and interaction patterns of the designed compounds with their target proteins. nih.govresearchgate.net

The general workflow for in silico screening of a compound library that might include this compound would typically involve the following steps, as illustrated in the table below.

| Step | Description | Computational Tools Often Used |

| 1. Target Selection and Preparation | Identification of a biologically relevant protein target and preparation of its 3D structure for docking. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDock Tools |

| 2. Ligand Library Preparation | Creation of a 3D conformational library of small molecules, including compounds like this compound. | ChemDraw, MarvinSketch, Open Babel |

| 3. Molecular Docking | Simulation of the binding of each ligand to the active site of the target protein. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Use of scoring functions to estimate the binding affinity of each ligand and rank them accordingly. | X-Score, DrugScore, MM/GBSA |

| 5. Post-processing and Filtering | Application of filters based on drug-like properties (e.g., Lipinski's rule of five) and potential for toxicity. | FAF-Drugs4, SwissADME |

| 6. Hit Selection | Visual inspection of the top-ranked poses and selection of promising candidates for further experimental validation. | PyMOL, VMD |

Structure Activity Relationship Sar and Pre Clinical Mechanistic Investigations

Elucidation of Key Structural Elements for Biological Activity

The specific arrangement and chemical nature of each component of N,N-Dimethylpiperazine-1-sulfonamide hydrochloride are crucial for its biological effects. The piperazine (B1678402) ring provides a core structure, the sulfonamide group offers key interaction points, and the N-methyl groups influence conformation and selectivity.

The piperazine ring is a well-established "privileged structure" in drug discovery, frequently incorporated into pharmacologically active compounds due to its favorable properties. nih.govresearchgate.net It is a six-membered heterocycle with two nitrogen atoms at opposite positions, which can exist in boat and chair conformations. biointerfaceresearch.com These nitrogen atoms can serve as basic amines and hydrogen bond acceptors, facilitating interactions with biological targets. nih.gov The presence of the two nitrogen atoms also tends to increase the water solubility of molecules, which is a critical factor for bioavailability. nih.gov

In the context of enzyme inhibition, the piperazine core can act as a central scaffold or linker, correctly positioning other functional groups for optimal binding. researchgate.netresearchgate.net For instance, in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the piperazine ring is a key component that can occupy the enzyme's binding domain. nih.govresearchgate.net Similarly, studies on neurokinin-1 (NK-1) receptor antagonists have shown that diacylpiperazine compounds can act as potent and selective competitive antagonists, indicating the ring's importance in receptor binding. nih.gov The piperazine skeleton is recognized for its ability to bind with various biomolecules selectively, making it a valuable backbone in drug design. biointerfaceresearch.com

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.govajchem-b.comresearchgate.net This moiety is known for its chemical and metabolic stability. researchgate.net The sulfonamide group's geometry, featuring a tetrahedral sulfur atom, and its electronic properties allow it to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. researchgate.net

In many contexts, the sulfonamide group serves as an isostere of a carboxylic acid, mimicking its ability to interact with biological targets. researchgate.net Its incorporation into various molecular frameworks has led to the development of potent enzyme inhibitors. For example, piperazine sulfonamide derivatives have been identified as promising DPP-IV inhibitors. nih.govsrce.hr In these compounds, the sulfonamide moiety contributes to the binding affinity within the enzyme's active site. researchgate.net The versatility of the sulfonamide group allows it to be a key component in modulating the function of a wide range of biological systems, from enzymes like carbonic anhydrase to various receptors. ajchem-b.comresearchgate.net

The addition of N-methyl groups and other substituents to the core piperazine sulfonamide structure plays a critical role in fine-tuning biological activity and target selectivity. The N-methyl group, while small, can have a profound impact on a molecule's properties. It increases lipophilicity and can introduce steric hindrance, which influences how the molecule fits into a binding pocket. mdpi.com

Crucially, N-methylation can control the conformation of a molecule, which can dramatically affect its binding affinity and biological effect. nih.gov For example, in a study of cyclic peptides, moving an N-methyl moiety around the backbone resulted in unpredictable and significant changes in cytotoxicity and binding to the Hsp90 protein. nih.gov In the case of piperazine-containing chalcones, the incorporation of a methyl group on the piperazine nitrogen significantly improved inhibitory potency against acetylcholinesterase (AChE) while decreasing it for monoamine oxidase B (MAO-B), demonstrating a clear role in modulating selectivity. mdpi.com

Substituents on other parts of the molecule, such as an attached phenyl ring, also dictate activity. In studies of piperazine sulfonamides as DPP-IV inhibitors, the presence of electron-withdrawing groups like chlorine on a phenyl ring improved inhibitory activity more than electron-donating groups like methyl. nih.govresearchgate.netsrce.hr This highlights how subtle electronic modifications can significantly alter the potency of the parent compound.

Pre-clinical Mechanistic Studies of Biological Interactions (Non-Human/In Vitro Focus)

In vitro and non-human studies have explored the interaction of N,N-Dimethylpiperazine-1-sulfonamide and related structures with several key enzymes and receptors, providing insights into their mechanisms of action.

Aldehyde Dehydrogenase 1A1 (ALDH1A1): ALDH1A1 is an enzyme involved in cellular detoxification and is considered a marker for cancer stem cells. patsnap.com Its inhibition is a promising strategy in cancer therapy. patsnap.comnih.gov A series of quinoline-based compounds designed as ALDH1A1 inhibitors included an analog, 4-(4-(4-(1-Cyanocyclopropyl)phenyl)-6-fluoroquinoline-3-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide. acs.org This class of compounds demonstrated highly specific inhibition of ALDH1A1, with weak to no activity against other ALDH isozymes like ALDH1A2, ALDH1A3, and ALDH2, supporting the potential for developing selective inhibitors based on this scaffold. acs.org

Histone Deacetylase 6 (HDAC6): HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a valid therapeutic strategy in cancer. researchgate.netresearchgate.net HDAC6 is a unique isoform primarily located in the cytosol. researchgate.net Piperazine-based structures have been successfully used as linkers in the design of HDAC inhibitors. researchgate.netnih.gov For instance, piperazine hydroxamates have been synthesized and shown to inhibit HDACs and exhibit anticancer activity. nih.gov While direct inhibition by this compound itself is not extensively documented, the suitability of the piperazine scaffold in linking a zinc-binding group to a "cap" group suggests that derivatives could be potent HDAC6 inhibitors. researchgate.netnih.gov The linker element is critical for achieving high potency and selectivity for the HDAC6 isoform. researchgate.net

NS3 Helicase: The Hepatitis C Virus (HCV) NS3 helicase is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govunisi.it Research has shown that certain small molecules can inhibit NS3 helicase activity. nih.gov For example, dimeric bis-benzimidazoles have been shown to inhibit the enzyme through direct binding, with efficacy dependent on the linker connecting the two benzimidazole (B57391) fragments. nih.gov Although studies specifically detailing the interaction of N,N-Dimethylpiperazine-1-sulfonamide with NS3 are limited, the general strategy of targeting this enzyme with small molecules containing heterocyclic linkers is well-established. unisi.itnih.gov

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose. srce.hr DPP-IV inhibitors are used as oral antidiabetic drugs. nih.gov Multiple studies have identified piperazine sulfonamides as promising DPP-IV inhibitors. nih.govsrce.hr These compounds occupy the DPP-IV binding domain and form hydrogen bonds with key amino acid residues such as R125, E205, E206, and Y662. nih.govresearchgate.net Structure-activity relationship studies on a series of 1,4-bis(phenylsulfonyl) piperazine derivatives showed that their inhibitory activity was influenced by substituents on the phenyl rings. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline-piperazine-sulfonamide derivatives | ALDH1A1 | Exhibited highly specific inhibition of ALDH1A1 with minimal activity against other ALDH isozymes. | acs.org |

| Piperazine hydroxamates | HDACs | Piperazine acts as an effective linker. Compound 5c showed an IC50 of 33.67 µM against hHDAC8. | nih.gov |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | Showed in vitro inhibitory activity (11.2 to 22.6% at 100 µmol L-1). Activity was enhanced by electron-withdrawing groups. | nih.gov |

| Piperazine-derived constrained compounds | DPP-IV | Compound 2g was identified as a potent inhibitor with good binding affinity at the DPP-IV active site. | nih.gov |

While extensive receptor binding profiles for this compound are not widely published, the piperazine scaffold is a common feature in many compounds targeting central nervous system (CNS) receptors, including serotonin (B10506) (5-HT) receptors and amine reuptake transporters. The structural similarity of the piperazine moiety to neurotransmitters allows it to interact with these targets.

For example, many antipsychotic and antidepressant drugs incorporate a piperazine ring, which is often crucial for their binding to dopamine (B1211576) and serotonin receptors. The specific substitution pattern on the piperazine nitrogens dictates the affinity and selectivity for different receptor subtypes. While direct evidence linking N,N-Dimethylpiperazine-1-sulfonamide to these specific transporters and receptors is scarce in the reviewed literature, its structural components suggest a potential for such interactions, warranting further investigation. Studies on other piperazine derivatives have shown binding to a range of G-protein coupled receptors, such as the neurokinin-1 receptor, where diacylpiperazines act as competitive antagonists. nih.gov This demonstrates the broad potential of the piperazine scaffold to interact with various receptor families.

Molecular Targets and Pathway Modulation

While direct studies on this compound are limited, research into the broader classes of sulfonamide and piperazine derivatives indicates potential interactions with key biological pathways. Derivatives of 1,8-naphthalimide (B145957) containing a piperazine-arylsulfonyl structure have been investigated for their ability to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers. In silico docking studies of these derivatives showed favorable binding affinities for the CAIX protein, suggesting a potential mechanism for anticancer activity. mdpi.com

Furthermore, other complex sulfonamide derivatives have demonstrated the ability to act as DNA intercalating agents and inhibitors of topoisomerase-II, a crucial enzyme in DNA replication and repair. mdpi.com For instance, compounds like Amonafide, which feature a naphthalimide and piperazine-like structure, are known to exert their anticancer effects through DNA intercalation. mdpi.com These findings suggest that the sulfonamide and piperazine moieties are valuable pharmacophores for designing molecules that can interact with and modulate the activity of significant cancer-related molecular targets.

Free Radical Scavenging and Antioxidant Properties (In Vitro)

The antioxidant potential of compounds containing piperazine and sulfonamide functionalities has been evaluated through various in vitro assays. The capacity of these derivatives to scavenge free radicals is a key measure of their antioxidant activity.

One common method used is the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. medcraveonline.com Studies on a series of 1-aryl/aralkyl piperazine derivatives linked to a xanthine (B1682287) moiety showed varying degrees of DPPH radical scavenging activity. For example, one derivative featuring a hydroxyl group demonstrated the highest activity in this class, though it was less potent than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

Similarly, a study on novel benzene (B151609) sulfonamide-piperazine hybrid compounds also employed the DPPH assay, alongside other methods like the ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) and FRAP (ferric reducing/antioxidant power) assays, to assess antioxidant capacity. nih.govnih.gov The results indicated that these hybrid molecules possess antioxidant properties, with some compounds showing moderate to high activity across the different tests. nih.gov Specifically, one compound in the series exhibited higher antioxidant activity than reference standards in the FRAP and CUPRAC assays. nih.gov These studies collectively suggest that the piperazine and sulfonamide scaffolds can contribute to a molecule's ability to neutralize free radicals and act as an antioxidant. researchgate.net

Metal Chelation Studies (In Vitro)

The ability of sulfonamide and piperazine derivatives to bind with metal ions is a significant area of preclinical investigation. Metal chelation can influence the biological activity of a compound and is a property leveraged in the design of metalloproteinase inhibitors. nih.gov

Studies have demonstrated that sulfonamide compounds can form stable chelates with metal ions such as Zinc (Zn(II)). nih.gov Piperazine derivatives have also been identified as effective ligands for forming complexes with various metal ions. biointerfaceresearch.com The coordination of metal ions by these organic molecules often leads to enhanced biological activities. biointerfaceresearch.combohrium.com

The interaction between these derivatives and metal ions can be observed through spectroscopic methods, such as UV-Vis analysis, where a shift in the maximum absorption wavelength indicates metal binding. biointerfaceresearch.com Research on sulfonamide-derived Schiff bases and their complexes with transition metals like Cobalt(II), Copper(II), Nickel(II), and Zinc(II) has been conducted to understand their chelation properties. nih.gov The stability of these metal complexes has been evaluated, with the order of stability constants for some sulfonamides found to be Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). This evidence highlights the potential of sulfonamide and piperazine-containing compounds to act as chelating agents for various transition metals. nih.gov

DNA Binding and Intercalation Studies (In Vitro)

The interaction with DNA is a crucial mechanism for many anticancer agents. Preclinical in vitro studies have explored the DNA binding and intercalation properties of various sulfonamide derivatives. These investigations utilize techniques such as UV-visible spectrophotometry, fluorescence studies, cyclic voltammetry, and viscometry to characterize the interaction between the compounds and DNA. rsc.org

Research on certain sulfonamide derivatives has shown that these molecules can bind to DNA through a combination of intercalative and groove binding modes. rsc.org Intercalation involves the insertion of a planar part of the molecule between the base pairs of the DNA double helix. This interaction can be confirmed by observing changes in the viscosity of a DNA solution upon addition of the compound. An increase in viscosity typically suggests an intercalative binding mode, as the DNA helix must lengthen to accommodate the inserted molecule. rsc.org

Binding constants (Kb), which quantify the affinity of the compound for DNA, have been determined for several sulfonamide derivatives and were found to be in the order of 104 M-1, indicating a strong interaction. nih.gov The spontaneity of this binding is supported by negative Gibbs free energy (ΔG) values. nih.gov Molecular docking studies further complement these experimental findings by predicting the specific interactions, such as hydrogen bonding and minor groove binding, between the sulfonamide derivatives and DNA base pairs. mdpi.comnih.gov For example, molecular docking of some sulfonamides has suggested a preference for binding within the minor groove of the DNA structure. mdpi.comnih.gov

Evaluation of Pre-clinical Biological Activities in Model Systems (Non-Human/In Vitro)

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic potential of various sulfonamide and piperazine derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. These assays are fundamental in preclinical cancer research to identify compounds with antiproliferative activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for cytotoxicity.

Studies have shown that sulfonamide derivatives can exhibit significant cytotoxic activity against cervical (HeLa), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancer cell lines. mdpi.comnih.gov For instance, certain acridine/sulfonamide hybrids demonstrated potent activity, with IC50 values in the low micromolar range against HepG2, HCT-116 (colon), and MCF-7 cell lines. nih.gov Similarly, some novel 1,8-naphthalimide-piperazine-aminobenzothiazole compounds have been identified as potent inhibitors of colon and lung cancers. mdpi.com The data from these studies indicate that the combination of sulfonamide and piperazine moieties in a single molecular scaffold can lead to effective anticancer agents.

Antimicrobial and Antifungal Activity Studies (In Vitro)

The piperazine and sulfonamide moieties are well-established pharmacophores in the development of antimicrobial and antifungal agents. tandfonline.comresearchgate.netresearchgate.net Numerous studies have synthesized and screened derivatives containing these scaffolds against a wide range of pathogenic microbes.

In vitro antibacterial activity is commonly assessed using methods like paper disc diffusion and micro-broth dilution to determine the zone of inhibition or the Minimum Inhibitory Concentration (MIC), respectively. tandfonline.comresearchgate.net Piperazine sulfonamide derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. tandfonline.comnih.gov Several synthesized 1-benzhydryl-piperazine sulfonamides showed potent inhibitory activity against these bacterial strains, with some compounds exhibiting zones of inhibition comparable to the standard antibiotic Streptomycin. tandfonline.com

Similarly, the antifungal activity of these compounds has been evaluated against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netnih.gov While many piperazine derivatives show significant antibacterial effects, their antifungal activity can be more variable, with some compounds demonstrating moderate to good efficacy. nih.govnih.gov The results underscore the therapeutic potential of piperazine and sulfonamide derivatives in combating microbial infections. manipal.edu

Based on the current scientific literature, there are no specific in vitro studies available that investigate the antiviral activity of this compound, including its effects on HIV-1 replication.

While broader research exists on compounds containing sulfonamide and piperazine motifs, direct experimental data and detailed findings specifically for this compound are not present in the available research. Consequently, data tables and specific research findings on its antiviral properties cannot be provided at this time.

Medicinal Chemistry and Drug Discovery Perspectives Pre Clinical Lead Optimization

Molecular Hybridization Strategies Utilizing the N,N-Dimethylpiperazine-1-sulfonamide Scaffold

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule to enhance therapeutic efficacy, target multiple disease-related pathways, or improve pharmacokinetic profiles. The piperazine-sulfonamide motif, including the N,N-dimethylated form, has emerged as a valuable scaffold in this approach due to its synthetic tractability and favorable physicochemical properties. nih.govresearchgate.net

The dual nitrogen atoms of the piperazine (B1678402) ring offer opportunities for derivatization, allowing for the introduction of various bioactive moieties. This flexibility enables the creation of hybrid molecules with diverse pharmacological activities. For instance, the piperazine core can improve the aqueous solubility of a drug candidate, a crucial factor for bioavailability. nih.gov Researchers have explored the synthesis of novel hybrids by combining the piperazine-sulfonamide scaffold with other pharmacologically active fragments to target a range of diseases. researchgate.net

An example of this strategy involves the development of quinoline-piperazine hybrids. In one study, derivatives of 4-(4,6-dimethoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonamide were synthesized and evaluated for their antibacterial and antituberculosis properties. researchgate.net This approach leverages the known antimicrobial activities of the quinoline ring system with the favorable pharmacokinetic contributions of the piperazine-sulfonamide moiety.

Another application of molecular hybridization involving this scaffold is in the design of anti-HIV agents. By incorporating the N,N-dimethylpiperazine-1-sulfonamide group into larger molecules, researchers have developed potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These hybrid compounds have demonstrated significant activity against both wild-type and mutant HIV-1 strains. kuleuven.be

The following table summarizes examples of molecular hybridization strategies that have utilized the broader piperazine-sulfonamide scaffold:

| Therapeutic Target | Hybridized Pharmacophore | Resulting Biological Activity |

| Dipeptidyl peptidase-4 (DPP-4) | Various substituted aldehydes and semicarbazides | Anti-diabetic |

| Mycobacterium tuberculosis | Quinolines | Antituberculosis |

| HIV-1 Reverse Transcriptase | Diarylpyrimidines (DAPYs) | Anti-HIV |

Lead Compound Identification and Optimization Approaches

The N,N-dimethylpiperazine-1-sulfonamide moiety has been employed as a key structural component in the identification and optimization of lead compounds for various therapeutic targets. A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for further medicinal chemistry efforts to develop a drug candidate. researchgate.net

In the quest for novel inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), a target implicated in cancer drug resistance, the N,N-dimethylpiperazine-1-sulfonamide scaffold was incorporated into a series of quinoline-based compounds. acs.orgnih.gov While some analogs with this specific moiety were found to be inactive in cell-based assays, the broader class of piperazine-sulfonamide derivatives showed significant promise, with some compounds exhibiting potent enzymatic and cellular activity. acs.org

Furthermore, the N,N-dimethylpiperazine-1-sulfonamide scaffold has been instrumental in the development of Heat Shock Protein 90 (Hsp90) inhibitors. A previously reported compound, 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide, served as a lead for further structural investigations. Subsequent optimization efforts led to the discovery of derivatives with improved Hsp90 inhibitory activity. nih.gov

The process of lead optimization often involves modifying the lead structure to enhance potency, selectivity, and pharmacokinetic properties. The N,N-dimethylpiperazine-1-sulfonamide group can be strategically modified to fine-tune these parameters. For example, in the development of kappa opioid receptor ligands, this moiety was used in the amide coupling step during the synthesis of peptide amides. google.com

The table below provides an overview of lead optimization efforts involving the N,N-dimethylpiperazine-1-sulfonamide scaffold:

| Therapeutic Target | Lead Compound Class | Role of N,N-Dimethylpiperazine-1-sulfonamide |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Quinoline-based inhibitors | Structural component in analog synthesis |

| Heat Shock Protein 90 (Hsp90) | Naphthalene-based inhibitors | Core scaffold for structural optimization |

| Kappa Opioid Receptor | Synthetic peptide amides | Amide coupling reagent |

Design of Targeted Degradation Strategies for Proteins

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. justia.com This approach often employs bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

Patent literature reveals the conceptual inclusion of piperazine-1-sulfonamide (B1279506) derivatives in the design of targeted bifunctional degraders. justia.comgoogle.com These molecules are designed to promote the degradation of circulating proteins by engaging a cell surface receptor, such as the asialoglycoprotein receptor (ASGPR), which can internalize its cargo for lysosomal degradation. justia.comgoogle.com

While specific examples detailing the efficacy of N,N-dimethylpiperazine-1-sulfonamide hydrochloride in a TPD context are not prevalent in the reviewed literature, the inclusion of the broader piperazine-sulfonamide scaffold in patent applications underscores its potential as a component in the linker or ligand portions of these bifunctional degraders. The chemical properties of the piperazine-sulfonamide moiety could be leveraged to achieve the desired spatial orientation and physicochemical properties for effective ternary complex formation (target protein-degrader-E3 ligase) or receptor engagement.

Fragment-Based Drug Discovery and Design Principles

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules.